2-(2-Fluoro-4-methoxyphenyl)pyrrolidine
Description
Pyrrolidine (B122466) Scaffold Significance in Drug Discovery and Development
The pyrrolidine scaffold is one of the most prevalent heterocyclic rings found in pharmaceuticals and natural products. frontiersin.org Its importance in drug discovery can be attributed to several key features:
Three-Dimensional Structure: Unlike flat, aromatic rings, the non-planar nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space. nih.govresearchgate.netnih.gov This "pseudorotation" of the ring enables substituents to be positioned in specific spatial orientations, which can be crucial for precise interactions with biological targets. nih.govresearchgate.netnih.gov
Stereochemical Complexity: The pyrrolidine ring contains multiple stereogenic centers, leading to the potential for numerous stereoisomers. nih.govresearchgate.netnih.gov This stereochemical diversity is a powerful tool for medicinal chemists, as different isomers of a compound can exhibit vastly different biological activities and pharmacokinetic properties. nih.govresearchgate.netnih.gov
Physicochemical Properties: The presence of the nitrogen atom in the pyrrolidine ring can enhance aqueous solubility and provide a site for hydrogen bonding, which can improve a drug candidate's pharmacokinetic profile. pharmablock.com The nitrogen can act as a hydrogen bond donor, or when substituted, as a hydrogen bond acceptor. pharmablock.com
Proven Track Record: The pyrrolidine motif is a component of numerous drugs approved by the U.S. Food and Drug Administration (FDA), highlighting its clinical relevance and acceptance as a safe and effective scaffold. nih.gov
These attributes make the pyrrolidine ring a versatile and valuable building block for the development of new drugs targeting a wide array of diseases. frontiersin.org
Rationale for Research on 2-(2-Fluoro-4-methoxyphenyl)pyrrolidine Derivatives
The specific substitution pattern of this compound provides a compelling rationale for its use in the synthesis of novel derivatives for medicinal chemistry research. The 2-fluoro-4-methoxyphenyl group is a common feature in many biologically active compounds. The fluorine atom can enhance binding affinity to target proteins and improve metabolic stability, while the methoxy (B1213986) group can also participate in key interactions with biological targets.
Research into derivatives of this compound is driven by the aim of developing novel therapeutics for a range of conditions. For instance, the 2-fluoro-4-methoxyphenyl moiety has been incorporated into potent and selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ), a target for chronic obstructive pulmonary disease (COPD). nih.gov Furthermore, this substituted phenyl ring is a key component in the development of negative allosteric modulators (NAMs) of metabotropic glutamate (B1630785) receptors (mGluRs), which are implicated in various neuropsychiatric disorders. nih.govnih.govresearchgate.net
The combination of the established pyrrolidine scaffold with the biologically relevant 2-fluoro-4-methoxyphenyl group provides a strong foundation for creating new chemical entities with tailored pharmacological profiles.
Overview of Current Research Trajectories and Gaps
Current research involving the this compound structural motif is primarily focused on its incorporation into more complex molecules designed to modulate specific biological targets. These research trajectories include:
Kinase Inhibitors: The development of selective kinase inhibitors is a major focus in cancer and inflammation research. The 2-(2-fluoro-4-methoxyphenyl) group has been utilized in the design of PI3Kδ inhibitors. nih.gov
G-Protein Coupled Receptor (GPCR) Modulators: The modulation of GPCRs, such as metabotropic glutamate receptors, is a key strategy for treating neurological and psychiatric disorders. The 2-fluoro-4-methoxyphenyl moiety has been shown to be a valuable component in the design of selective mGluR modulators. nih.govnih.govresearchgate.net
Inhibitors of Protein-Protein Interactions: The pyrrolidine scaffold is a key component of spirooxindole-based inhibitors of the MDM2-p53 interaction, a critical target in cancer therapy. acs.org While the exact 2-(2-fluoro-4-methoxyphenyl) substitution is not explicitly mentioned in this context, the general principle of using substituted phenyl-pyrrolidine motifs is well-established.
A significant gap in the current research landscape is the limited investigation of this compound as a standalone therapeutic agent or the systematic exploration of its simpler derivatives. The majority of studies utilize this compound as a building block for more elaborate structures. A more in-depth examination of the fundamental structure-activity relationships (SAR) of this compound and its immediate analogues could unveil novel biological activities and provide a foundation for the development of new therapeutic leads.
Data Tables
Table 1: Representative Complex Molecules Containing the 2-(2-Fluoro-4-methoxyphenyl) Moiety
| Compound Name | Therapeutic Target | Potential Application | Reference |
| (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3H)-one | PI3Kδ | Chronic Obstructive Pulmonary Disease (COPD) | nih.gov |
| 5-(2-Fluoro-4-methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide | Metabotropic Glutamate Receptor 2 (mGluR2) | Neuropsychiatric Disorders | nih.gov |
| (R)-(2-Fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl)(3-hydroxypiperidin-1-yl)methanone (ML337) | Metabotropic Glutamate Receptor 3 (mGlu3) | Neurological Disorders | nih.govresearchgate.net |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14FNO |
|---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
2-(2-fluoro-4-methoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C11H14FNO/c1-14-8-4-5-9(10(12)7-8)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3 |
InChI Key |
RLSHYPATHAWPAR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CCCN2)F |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Fluoro 4 Methoxyphenyl Pyrrolidine and Its Analogs
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orge3s-conferences.org For 2-(2-fluoro-4-methoxyphenyl)pyrrolidine, several key disconnections can be envisioned to guide its synthesis.
A primary disconnection breaks the C-N bond within the pyrrolidine (B122466) ring, suggesting a strategy involving the cyclization of a linear precursor. This approach often involves the formation of a 1,4-dicarbonyl compound or its equivalent, which can then undergo reductive amination with ammonia (B1221849) or a primary amine to form the pyrrolidine ring. mdpi.com
Another logical disconnection is at the C2-aryl bond. This suggests two main pathways:
Functionalization of a pre-formed pyrrolidine ring : This involves attaching the 2-fluoro-4-methoxyphenyl group to an existing pyrrolidine scaffold. nih.gov
Incorporation of the aryl building block : This strategy begins with a molecule already containing the 2-fluoro-4-methoxyphenyl moiety and subsequently constructs the pyrrolidine ring. acs.orgnih.gov
A third approach involves cycloaddition reactions, where the pyrrolidine ring is formed in a concerted or stepwise manner from two smaller fragments. rsc.org A [3+2] cycloaddition, for example, disconnects the ring into a three-atom component (an azomethine ylide) and a two-atom component (an alkene). mdpi.comacs.org
These retrosynthetic pathways provide a logical framework for developing diverse and efficient synthetic routes to the target molecule.
Established Synthetic Routes to Substituted Pyrrolidines with Fluorinated Aryl Moieties
The synthesis of 2-arylpyrrolidines, including those with fluorinated aryl groups, is a well-explored area of organic chemistry, driven by their prevalence in medicinal chemistry. nih.govresearchgate.net
Cycloaddition Reactions in Pyrrolidine Ring Formation
Cycloaddition and annulation strategies are among the most efficient methods for constructing multisubstituted pyrrolidines due to their high atom economy and stereoselectivity. rsc.org The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a particularly powerful method for creating the pyrrolidine core. rsc.orgacs.org These ylides, often generated in situ from the decarboxylation of α-amino acids like glycine (B1666218) or from the reductive activation of amides, react with dipolarophiles to form the five-membered ring. mdpi.comacs.org
For instance, a [3+2] cycloaddition between an azomethine ylide and a styrene (B11656) derivative bearing a 2-fluoro-4-methoxy substitution would directly lead to the desired 2-arylpyrrolidine skeleton. The stereoselectivity of these reactions can often be controlled by using chiral catalysts or auxiliaries, yielding enantiomerically enriched products. acs.org Silver catalysts, such as Ag₂CO₃, have been shown to be effective in promoting these cycloadditions to obtain densely substituted pyrrolidines with high regio- and diastereoselectivities. acs.org
Functionalization of Pre-formed Pyrrolidine Rings
Attaching the aryl group to a pre-existing pyrrolidine ring is a common and versatile strategy. nih.gov One direct method is the α-C-H arylation of N-protected pyrrolidines. A redox-neutral approach has been developed that uses a quinone monoacetal as an oxidizing agent to generate an iminium ion intermediate from pyrrolidine. nih.gov This intermediate is then trapped by an aromatic nucleophile, such as a 2-fluoro-4-methoxyphenyl organometallic reagent, to yield the α-aryl-substituted pyrrolidine. nih.gov
Another approach involves the functionalization of N-allylic substituted α-amino nitriles through nucleophilic phosphine-catalyzed intramolecular Michael reactions, which allows for the construction of functionalized pyrrolidine rings via 5-endo-trig cyclizations. fao.org
Incorporation of 2-Fluoro-4-methoxyphenyl Building Blocks
Syntheses can commence with commercially available or readily prepared building blocks containing the 2-fluoro-4-methoxyphenyl group. researchgate.netnih.gov A prominent example is the use of ω-chloroketones in biocatalytic approaches. acs.orgnih.gov For instance, starting from a 4-chloro-1-(2-fluoro-4-methoxyphenyl)butan-1-one, a transaminase (TA) enzyme can catalyze an asymmetric amination and subsequent intramolecular cyclization to yield the chiral this compound. acs.org This method offers excellent enantioselectivity, with both (R)- and (S)-enantiomers accessible by selecting the appropriate enzyme. acs.orgnih.gov
Another strategy involves the copper-catalyzed intermolecular carboamination of vinylarenes with potassium N-carbamoyl-β-aminoethyltrifluoroborates. nih.gov This method is effective for a range of vinylarenes and can tolerate various functional groups, including halides and ethers. nih.gov Using 1-fluoro-4-methoxy-2-vinylbenzene (B186578) as the substrate would directly yield an N-protected version of the target compound.
Optimization of Synthetic Reaction Conditions for Enhanced Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield and selectivity of a chemical transformation. Key parameters that are often adjusted include the catalyst, solvent, temperature, and additives.
In palladium-catalyzed direct arylation reactions, the choice of ligand and the addition of an acid can significantly influence the outcome. researchgate.net For example, using pivalic acid (PivOH) as an additive was found to improve the yield and control the regioselectivity in certain cyclization reactions. researchgate.net Temperature also plays a critical role; decreasing the reaction temperature can sometimes prevent the formation of undesired side products. researchgate.net
For biocatalytic routes using transaminases, optimization of parameters like temperature, pH, and co-solvent concentration is essential for enzyme activity and stability. acs.org For the synthesis of 2-arylpyrrolidines, it was found that conducting the reaction at 37°C in a potassium phosphate (B84403) buffer at pH 8 with 20% v/v DMSO as a co-solvent provided good yields. nih.gov The table below shows the effect of temperature on the biocatalytic synthesis of a 2-arylpyrrolidine analog.
| Temperature (°C) | Relative HPLC Area (%) |
|---|---|
| 30 | ~60 |
| 37 | ~75 |
| 45 | ~65 |
In redox-enabled intramolecular hydroamination reactions for pyrrolidine synthesis, the choice of oxidant and reductant, as well as their stoichiometry, is critical. researchgate.net A one-pot, two-step procedure where amine oxidation and hydroamination are performed separately from the N-oxide reduction was found to be optimal. researchgate.net
Novel Synthetic Approaches and Catalyst Systems for this compound Synthesis
The development of novel catalysts and synthetic methods continues to advance the field of asymmetric synthesis. nih.gov For the synthesis of chiral pyrrolidines, organocatalysis has emerged as a powerful tool. nih.gov Pyrrolidine-based organocatalysts, often derived from proline, are used in a variety of asymmetric transformations, including Michael additions and aldol (B89426) reactions. bohrium.comresearchgate.net New catalysts with bulky substituents have been designed to create a sterically demanding environment, leading to high levels of enantioselectivity. beilstein-journals.org
Biocatalysis, particularly the use of transaminases, represents a novel and green approach for synthesizing chiral amines, including 2-arylpyrrolidines. acs.orgnih.gov The development of engineered transaminases with improved stability and substrate scope has expanded the utility of this method, allowing for the synthesis of products with high enantiomeric excess (>99.5% ee) and good isolated yields on a preparative scale. acs.orgnih.gov
The table below summarizes the performance of different transaminase variants in the synthesis of various 2-arylpyrrolidines, highlighting the high yields and excellent enantioselectivities achievable.
| Substrate (Aryl Group) | Enzyme | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| Phenyl | ATA-117-Rd6 | 63 | >99.5 (R) |
| 4-Chlorophenyl | ATA-117-Rd6 | 90 | >99.5 (R) |
| 4-Methoxyphenyl | ATA-117-Rd6 | 78 | >99.5 (R) |
| 2-Thienyl | HEwT W56G | 49 | 98.9 (S) |
These novel approaches offer efficient, selective, and often more sustainable routes to valuable chiral building blocks like this compound.
Derivatization Strategies of the this compound Core
The strategic derivatization of the this compound scaffold enables the generation of a diverse library of analogs for biological screening. The synthetic approaches focus on modifying the pyrrolidine nitrogen, substituting the pyrrolidine ring, and functionalizing the aromatic portion of the molecule.
Modifications at the Pyrrolidine Nitrogen (N-1 position)
The secondary amine of the pyrrolidine ring serves as a versatile handle for introducing a wide array of substituents through N-alkylation and N-acylation reactions. These modifications can significantly impact the compound's polarity, basicity, and ability to form hydrogen bonds.
N-Alkylation: The introduction of alkyl groups at the N-1 position is a common strategy. This can be achieved through reductive amination of the pyrrolidine with aldehydes or ketones in the presence of a reducing agent, or by direct alkylation with alkyl halides. A general method for the N-alkylation of 2-pyridone, a related heterocyclic compound, involves the use of tetra-alkyl ammonium (B1175870) fluoride (B91410) as a catalyst with alkyl halides in solvents like tetrahydrofuran (B95107) (THF), acetonitrile, or dimethyl sulfoxide (B87167) (DMSO). researchgate.net Another approach involves a palladium-catalyzed reductive N-alkylation of glutamic acid, which subsequently undergoes decarboxylation to yield N-alkyl-2-pyrrolidones. rsc.org
N-Acylation: Acyl groups can be readily introduced by reacting the pyrrolidine with acyl chlorides or anhydrides, often in the presence of a base to neutralize the generated acid. This transformation converts the basic secondary amine into a neutral amide, which can alter the molecule's binding properties. For instance, the synthesis of 2-(benzofuran-2-yl)-N-(2-fluoro-4-hydroxyphenyl)acetamide has been reported via the coupling of the corresponding amine and carboxylic acid using a coupling agent. mdpi.com
| Reagent Class | Reaction Type | General Conditions | Resulting Functional Group |
| Alkyl Halide | N-Alkylation | Base (e.g., K₂CO₃), Solvent (e.g., ACN) | N-Alkylpyrrolidine |
| Aldehyde/Ketone | Reductive Amination | Reducing Agent (e.g., NaBH(OAc)₃) | N-Alkylpyrrolidine |
| Acyl Chloride | N-Acylation | Base (e.g., Et₃N), Solvent (e.g., DCM) | N-Acylpyrrolidine |
| Carboxylic Acid | Amide Coupling | Coupling Agent (e.g., HATU), Base | N-Acylpyrrolidine |
Table 1: General Strategies for Modification at the Pyrrolidine Nitrogen. This interactive table summarizes common reaction types for derivatizing the N-1 position of the pyrrolidine ring.
Substitutions on the Pyrrolidine Ring
Introducing substituents onto the pyrrolidine ring can significantly influence the molecule's conformation and stereochemistry, which are often crucial for biological activity. A common precursor for such modifications is a pyrrolidine ring bearing a ketone or hydroxyl group.
A study on the synthesis of 2,4-disubstituted pyrrolidines highlights a versatile synthetic pathway. diva-portal.org This methodology allows for the introduction of various functional groups at the 4-position, including fluorine, a nitrile, and an alcohol. For example, a 4-hydroxy-2-phenyl-pyrrolidine derivative can be converted to its 4-fluoro analog using diethylaminosulfur trifluoride (DAST). diva-portal.org Furthermore, the synthesis of 4-hydroxy-4-(4-methoxyphenyl)-substituted proline derivatives has been achieved through the oxidation of a 4-hydroxyproline (B1632879) precursor to a 4-oxo intermediate, followed by the addition of an organometallic reagent. science.gov
| Position | Precursor Functional Group | Reagent | Resulting Functional Group | Reference |
| 4 | Hydroxyl | DAST | Fluoro | diva-portal.org |
| 4 | Ketone | Organometallic Reagent | Hydroxyl and Aryl/Alkyl | science.gov |
| 4 | Hydroxyl | Mesyl Chloride, then Nucleophile | Various (e.g., Nitrile) | diva-portal.org |
Table 2: Examples of Substitutions on the Pyrrolidine Ring. This interactive table provides examples of synthetic transformations to introduce substituents on the pyrrolidine ring.
Functionalization of the Fluoromethoxyphenyl Moiety
The 2-fluoro-4-methoxyphenyl group offers several avenues for structural modification, primarily through reactions targeting the aromatic ring or the methoxy (B1213986) group.
Modification of the Methoxy Group: The methoxy group can be cleaved to reveal a phenol (B47542), which can then be further functionalized. A notable example is the synthesis of a PET imaging ligand where the O-methylation of a corresponding phenol precursor was a key step. biorxiv.orgbiorxiv.org This implies that O-demethylation is a feasible strategy to introduce a reactive hydroxyl group.
Substitution on the Aromatic Ring: The electronic nature of the aromatic ring, influenced by the fluorine and methoxy substituents, dictates the feasibility of electrophilic and nucleophilic aromatic substitution reactions. The fluorine atom and the methoxy group are ortho, para-directing for electrophilic aromatic substitution. However, the positions are sterically hindered or already substituted. Nucleophilic aromatic substitution (SNA) is more likely, especially if an activating group is present. For example, in the synthesis of chalcone (B49325) derivatives, a methoxy group can be introduced via a nucleophilic aromatic substitution reaction on a polyfluorinated aromatic ring. acgpubs.org The synthesis of a PET imaging ligand, 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide, was achieved through a Suzuki coupling reaction using (2-fluoro-4-methoxyphenyl)boronic acid, demonstrating a powerful method for creating carbon-carbon bonds at this moiety. biorxiv.orgbiorxiv.org
| Reaction Type | Key Reagent/Precursor | Resulting Modification |
| O-Demethylation | Lewis Acid (e.g., BBr₃) | Methoxy to Hydroxyl |
| O-Alkylation | Alkyl Halide, Base | Phenol to Ether |
| Suzuki Coupling | (2-fluoro-4-methoxyphenyl)boronic acid | C-C bond formation |
Table 3: Strategies for Functionalization of the Fluoromethoxyphenyl Moiety. This interactive table outlines methods to modify the aromatic portion of the molecule.
Stereochemical Investigations of 2 2 Fluoro 4 Methoxyphenyl Pyrrolidine and Its Analogs
Enantioselective and Diastereoselective Synthetic Strategies
The controlled synthesis of specific stereoisomers of 2-(2-fluoro-4-methoxyphenyl)pyrrolidine and its analogs is crucial for evaluating their distinct properties. Both enantioselective and diastereoselective methods are employed to achieve this.
Enantioselective approaches aim to produce a single enantiomer of a chiral compound. While specific, detailed synthetic routes for the enantioselective synthesis of this compound are not extensively documented in the public domain, general strategies for synthesizing chiral 2-arylpyrrolidines can be inferred. These often involve asymmetric catalysis, using chiral catalysts or auxiliaries to direct the formation of the desired enantiomer. For instance, asymmetric hydrogenation of a suitable pyrroline (B1223166) precursor or an asymmetric [3+2] cycloaddition reaction could be potential routes.
Diastereoselective synthesis, on the other hand, focuses on controlling the formation of diastereomers. This is particularly relevant when multiple stereocenters are present, as is the case with substituted analogs of this compound. For example, in the synthesis of 2,4-disubstituted piperidines, a related heterocyclic system, the reaction sequence can be manipulated to selectively produce different diastereomers. nih.gov A similar strategic approach could be applied to the synthesis of polysubstituted pyrrolidines. The stereochemical outcome of fluorination reactions is a key aspect of diastereoselective synthesis. Stereoselective fluorination is instrumental in controlling the diastereoselectivity at the 2-position in the synthesis of 2'-dihalo ribonucleosides, highlighting the importance of this strategy in creating specific stereoisomers. nih.gov
Table 1: Synthetic Strategies for Stereocontrol
| Strategy | Description | Application Example |
|---|---|---|
| Enantioselective Synthesis | Preferentially forms one of two enantiomers. | Asymmetric hydrogenation of a pyrroline precursor. |
| Diastereoselective Synthesis | Controls the formation of one or more diastereomers. | Sequential introduction of substituents to control relative stereochemistry. nih.gov |
| Stereoselective Fluorination | Introduction of a fluorine atom with a specific stereochemistry. | Key step in controlling 2'-diastereoselectivity in ribonucleoside synthesis. nih.gov |
Determination of Absolute and Relative Stereochemistry
Once synthesized, the precise three-dimensional arrangement of atoms in the stereoisomers of this compound and its analogs must be determined. This involves establishing both the relative and absolute stereochemistry.
The relative stereochemistry describes the orientation of substituents relative to each other within the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose. thieme-connect.de Parameters such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts can provide information about the spatial proximity of atoms and the dihedral angles between them, allowing for the deduction of the relative arrangement of substituents on the pyrrolidine (B122466) ring.
The absolute stereochemistry defines the absolute configuration (R or S) at each stereocenter. X-ray crystallography is the most definitive method for determining absolute stereochemistry, provided that a suitable single crystal of the compound can be obtained. thieme-connect.de This technique provides a detailed three-dimensional map of the electron density in the molecule, from which the precise arrangement of atoms in space can be determined. thieme-connect.de For instance, the absolute and relative stereochemistries of the natural product (+)-purpurin were unequivocally established through a combination of synthesis and X-ray crystallographic analysis. nih.govresearchgate.net In the absence of single crystals, chiroptical methods like circular dichroism (CD) spectroscopy can be employed. The sign of the Cotton effect in a CD spectrum can often be correlated to the absolute configuration of a specific class of compounds. researchgate.net
Table 2: Methods for Stereochemical Determination
| Method | Information Provided | Key Features |
|---|---|---|
| NMR Spectroscopy | Relative Stereochemistry | Utilizes parameters like NOEs and coupling constants to determine spatial relationships. thieme-connect.de |
| X-ray Crystallography | Absolute and Relative Stereochemistry | Provides a definitive 3D structure of the molecule in the solid state. thieme-connect.denih.gov |
| Circular Dichroism (CD) | Absolute Stereochemistry | Correlates the sign of the Cotton effect to the absolute configuration. researchgate.net |
Impact of Stereochemistry on Molecular Recognition and Interactions
The specific stereochemistry of this compound and its analogs has a profound impact on how they interact with other molecules, particularly biological targets such as proteins and enzymes. The three-dimensional shape of a molecule is critical for its ability to bind to a specific receptor or active site.
The presence and orientation of the fluorine atom and the methoxyphenyl group on the pyrrolidine ring create a unique stereoelectronic environment. Different stereoisomers will present different surfaces for interaction. For example, the (R)- and (S)-enantiomers of a chiral molecule can exhibit vastly different biological activities because only one enantiomer may fit correctly into the binding pocket of a target protein.
While direct studies on the molecular recognition of this compound are not widely available, the principles can be illustrated by related compounds. For instance, in the development of ligands for metabotropic glutamate (B1630785) receptor 2 (mGluR2), the precise arrangement of substituents on a core scaffold is critical for potent and selective binding. nih.gov The introduction of fluorine can also influence intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition.
Conformational Analysis of Stereoisomers
The pyrrolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. The substituents on the ring, including the fluorine atom, significantly influence the preferred conformation of each stereoisomer.
Computational methods, such as quantum-chemical analysis, are powerful tools for studying the conformational preferences of substituted pyrrolidines. beilstein-journals.org These studies can calculate the relative energies of different conformations and identify the most stable ones. For fluorinated pyrrolidines, stereoelectronic effects like the gauche effect and the anomeric effect play a crucial role in determining conformational stability. beilstein-journals.org The anomeric effect, which involves the delocalization of a lone pair of electrons from the nitrogen atom into the antibonding orbital of the C-F bond (nN→σ*CF), can strongly influence the conformation of α-fluoro isomers. beilstein-journals.org
The conformational bias induced by fluorination can have significant downstream effects on the biological properties of the molecule. For example, in fluorinated proline derivatives, the specific conformation adopted by the pyrrolidine ring can enhance the stability of peptides and proteins into which they are incorporated. beilstein-journals.org Therefore, understanding the conformational landscape of each stereoisomer of this compound is essential for predicting its behavior in a biological system.
Structural Characterization and Analytical Methodologies for 2 2 Fluoro 4 Methoxyphenyl Pyrrolidine
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For 2-(2-Fluoro-4-methoxyphenyl)pyrrolidine, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
¹H NMR provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. In a typical ¹H NMR spectrum of a related compound containing the 2-fluoro-4-methoxyphenyl group, such as Methyl 3-(2,6-Dichloro-4-(2-fluoro-4-methoxyphenyl)pyridin-3-yl)propanoate, characteristic signals for the aromatic protons and the methoxy (B1213986) group are observed. For instance, the aromatic proton signals often appear as a triplet and a series of double doublets, with the methoxy group presenting as a singlet around 3.84 ppm. nih.gov
¹³C NMR offers insight into the carbon framework of the molecule. The spectrum for a compound with a 2-fluoro-4-methoxyphenyl moiety, like Methyl 3-(2,6-Dichloro-4-(2-fluoro-4-methoxyphenyl)pyridin-3-yl)propanoate, displays distinct signals for each carbon atom. The carbon attached to the fluorine atom exhibits a characteristic doublet due to carbon-fluorine coupling, with a large coupling constant (J) typically around 246.9 Hz. nih.gov Other aromatic carbons also show smaller couplings to the fluorine atom. nih.gov
¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds and provides a direct window into the electronic environment of the fluorine atom.
A summary of expected NMR data for the 2-fluoro-4-methoxyphenyl moiety, based on related structures, is presented below.
| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Key Couplings (J) in Hz |
| ¹H (Aromatic) | 6.70 - 7.15 | J (H-H) ≈ 8.5, J (H-F) ≈ 2.3 - 11.5 |
| ¹H (Methoxy) | ~3.84 | N/A |
| ¹³C (C-F) | ~159.5 | ¹J (C-F) ≈ 247 |
| ¹³C (C-O) | ~161.9 | ²J (C-F) ≈ 10.8 |
| ¹³C (Aromatic) | 102 - 133 | J (C-F) ≈ 4.4 - 25.3 |
| ¹³C (Methoxy) | ~55.8 | N/A |
Note: The data presented in this table is based on the analysis of structurally related compounds and serves as an illustrative guide.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. In the analysis of related molecules, Electrospray Ionization (ESI) is a commonly used technique. nih.gov High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula of this compound with a high degree of confidence. nih.gov For instance, the HRMS data for a related compound was found to be within a very narrow margin of the calculated value, demonstrating the precision of this method. nih.gov
| Technique | Ionization Mode | Expected Information |
| Mass Spectrometry (MS) | ESI | Molecular Weight Determination |
| High-Resolution Mass Spectrometry (HRMS) | ESI | Precise Mass and Elemental Composition |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for the C-H, C-N, C-O, and C-F bonds, as well as the aromatic ring.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The aromatic system in this compound would be expected to absorb UV light, and the resulting spectrum can be used for quantitative analysis and to gain insights into the electronic structure.
Chromatographic Purity and Separation Methods
Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures and impurities.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation, identification, and quantification of chemical compounds. For the analysis of related pyrrolidine (B122466) derivatives, reversed-phase HPLC is a common approach. sigmaaldrich.com In a typical setup, a C8 or C18 column is used with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. nih.gov The purity of compounds is often determined by the peak area percentage in the HPLC chromatogram, with purities greater than 95% being a common standard for research-grade materials. nih.govsigmaaldrich.com
| Parameter | Typical Conditions |
| Column | Agilent Eclipse C8, 150 mm × 4.6 mm, 5 μm nih.gov |
| Mobile Phase | Acetonitrile and water, often with an additive like formic acid nih.gov |
| Detection | UV at a specific wavelength |
| Purity Assessment | >95% by peak area nih.gov |
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. While less commonly reported for this specific class of compounds in the available literature, GC could potentially be employed for the analysis of this compound, likely after derivatization to increase its volatility. The method would involve a capillary column and a suitable temperature program to achieve separation.
Chiral Chromatography for Enantiomeric Separation
The presence of a stereocenter at the C2 position of the pyrrolidine ring in this compound necessitates the use of chiral chromatography to separate its (R) and (S) enantiomers. This separation is crucial for evaluating the stereospecific properties of the compound. While specific experimental data for the chiral separation of this compound is not extensively documented in publicly available literature, the general principles of chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) would be applied.
The separation would involve the use of a Chiral Stationary Phase (CSP) that can create diastereomeric interactions with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support, are widely used for the separation of a broad range of chiral compounds. nih.gov The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the enantiomers. nih.gov
Detailed research findings on the chiral separation of this compound would typically be presented in a data table format, outlining the specific conditions that yield a successful separation. An example of how such data would be presented is shown below.
Interactive Data Table: Illustrative Chiral Chromatography Parameters
| Parameter | Description |
| Stationary Phase | The type of chiral stationary phase used, e.g., Chiralpak® AD-H (amylose-based) or Chiralcel® OD-H (cellulose-based). |
| Column Dimensions | The length and internal diameter of the chromatography column, for example, 250 mm x 4.6 mm. |
| Mobile Phase | The solvent system used to elute the compound, such as a mixture of n-Hexane and Isopropanol in a specific ratio (e.g., 90:10 v/v). |
| Flow Rate | The speed at which the mobile phase is pumped through the column, for instance, 1.0 mL/min. |
| Detection | The method used to detect the compound as it elutes, typically UV spectrophotometry at a specific wavelength (e.g., 254 nm). |
| Resolution (Rs) | A quantitative measure of the degree of separation between the two enantiomer peaks. A value greater than 1.5 indicates baseline separation. |
Note: The data in this table is illustrative. As of the latest search, specific experimental conditions for the chiral separation of this compound are not published.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide definitive proof of the molecular structure of this compound, including bond lengths, bond angles, and the conformation of the pyrrolidine and phenyl rings. Furthermore, if a single crystal of one of the enantiomers is obtained, X-ray crystallography can be used to determine its absolute configuration.
The process involves growing a high-quality single crystal of the compound, which can be a challenging step. core.ac.uk This crystal is then mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. core.ac.uk
While a crystal structure for the specific compound this compound (CAS 1270541-17-7) is not available in the public domain, crystallographic studies on analogous molecules containing a fluorophenyl group or a methoxyphenyl-pyrrolidine scaffold provide insights into the expected structural features. core.ac.ukbldpharm.comnih.govresearchgate.netresearchgate.netmdpi.com For instance, the planarity of the phenyl ring and the puckering of the pyrrolidine ring would be key structural parameters. The solid-state packing would likely be influenced by intermolecular interactions such as hydrogen bonding involving the pyrrolidine nitrogen and C-H···F or C-H···O interactions. core.ac.uknih.gov
The results of an X-ray crystallographic analysis are typically summarized in a standardized format, including the crystallographic data and refinement parameters. An illustrative example of such a data table is provided below.
Interactive Data Table: Illustrative X-ray Crystallography Data
| Parameter | Description |
| Empirical Formula | The chemical formula of the compound, which is C₁₁H₁₄FNO. |
| Formula Weight | The molecular weight of the compound. |
| Crystal System | The crystal system to which the crystal belongs (e.g., Monoclinic, Orthorhombic). |
| Space Group | The symmetry group of the crystal structure (e.g., P2₁/c). |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |
| Volume (V) | The volume of the unit cell. |
| Z | The number of molecules per unit cell. |
| Density (calculated) | The calculated density of the crystal. |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Note: The data in this table is illustrative. As of the latest search, a crystal structure for this compound has not been publicly reported.
Structure Activity Relationship Sar Studies of 2 2 Fluoro 4 Methoxyphenyl Pyrrolidine Derivatives
Systematic Exploration of Substituent Effects on the Pyrrolidine (B122466) Ring
The pyrrolidine ring is a cornerstone of many biologically active compounds, offering a three-dimensional structure that can be precisely modified to optimize interactions with biological targets. nih.govmdpi.com SAR studies on analogous systems reveal that substitutions at various positions of the pyrrolidine ring—namely the nitrogen atom (N-1) and carbons C-3, C-4, and C-5—can profoundly impact biological efficacy.
N-1 Position: The secondary amine of the pyrrolidine ring is a key site for modification and is crucial for the molecule's basicity. nih.gov Its nucleophilicity makes it a prime target for substitution, with a vast number of approved drugs featuring an N-substituted pyrrolidine. nih.gov The nature of the substituent at this position can influence potency, selectivity, and pharmacokinetic properties. For instance, in a series of 1,3,4-trisubstituted pyrrolidine CCR5 receptor antagonists, the group attached to the nitrogen was critical for activity. nih.gov Modifications often include alkyl, acyl, and various heterocyclic groups to probe the size and nature of the binding pocket.
C-3, C-4, and C-5 Positions: Substitutions on the carbon atoms of the pyrrolidine ring introduce steric and electronic changes that affect the ring's conformation, a phenomenon known as "puckering". nih.gov This conformational control is a powerful tool in drug design. SAR analyses of polysubstituted pyrrolidines have demonstrated that the activity is strongly influenced by the substituents at the C-3 position. nih.gov In some anticancer pyrrolidine derivatives, specific substitutions at C-3 led to good proliferation inhibitory effects. nih.gov Similarly, modifications at the C-4 position, such as the introduction of fused heterocycles in CCR5 antagonists, have been shown to be critical for potent antiviral activity. nih.gov The stereochemistry of these substituents is also paramount; for example, studies on pyrrolidine-based agonists showed a preference for the cis-configuration of substituents at the C-3 and C-4 positions over the trans orientation. nih.gov
The following table illustrates hypothetical SAR data for substitutions on the pyrrolidine ring of a generic 2-arylpyrrolidine core, demonstrating how different functional groups can modulate inhibitory activity.
| Compound | N-1 Substituent | C-3 Substituent | C-4 Substituent | Relative Potency (IC₅₀) |
| A | -H | -H | -H | Baseline |
| B | -CH₃ | -H | -H | ↑ |
| C | -COCH₃ | -H | -H | ↓ |
| D | -H | -OH (cis) | -H | ↑↑ |
| E | -H | -OH (trans) | -H | ↓ |
| F | -H | -H | -Phenyl | ↑ |
| G | -CH₃ | -OH (cis) | -Phenyl | ↑↑↑ |
Influence of Fluorine and Methoxy (B1213986) Group Positions on Aromatic Ring
The substitution pattern on the 2-phenyl ring is a critical determinant of biological activity. The positions of the fluorine and methoxy groups in 2-(2-Fluoro-4-methoxyphenyl)pyrrolidine are not arbitrary and have significant electronic and steric implications.
Fluorine Position: The introduction of a fluorine atom can dramatically alter a molecule's properties, including metabolic stability and binding affinity. tandfonline.comresearchgate.net Its small size means it often acts as a hydrogen mimic, causing minimal steric disruption. tandfonline.com However, its high electronegativity makes it a powerful electron-withdrawing group, which can modulate the pKa of nearby functional groups and influence interactions with the target protein. researchgate.netnih.gov The para-fluorination of phenyl rings is a common strategy in drug design to block metabolic oxidation. nih.gov In the title compound, the fluorine is at the ortho position. Changing its location to the meta or para position would significantly alter the electronic distribution of the aromatic ring and its interaction with a target binding site. For example, studies on pyrazolo[3,4-d]pyrimidine derivatives showed that replacing a hydroxyl group with fluorine at the 3-position (meta) of a phenyl ring led to only a slight decrease in activity, indicating that this position is sensitive to substitution. acs.org
Methoxy Group Position: The methoxy group is prevalent in many drugs and has a dual electronic nature; it is electron-withdrawing inductively but electron-donating through resonance, particularly from the para position. wikipedia.orgstackexchange.comnih.gov This influences the electron density of the aromatic ring. The para-methoxy group in the title compound is classified as an electron-donating group. wikipedia.org Moving it to the meta position would make it primarily electron-withdrawing, which could drastically alter binding interactions. wikipedia.org Furthermore, the methoxy group is a potential site for metabolic O-demethylation. nih.gov Its replacement with bioisosteres—such as a difluoroethyl group, which mimics the steric and electronic features of a methoxy group but is more metabolically stable—is a common medicinal chemistry strategy. nih.gov
The table below shows how positional changes of these substituents on the phenyl ring can impact activity in related compound classes.
| Aromatic Substitution | Electronic Effect | Potential Metabolic Fate | Expected Impact on Activity |
| 2-Fluoro, 4-Methoxy | F: Inductive withdrawal; OMe: Resonance donation | O-demethylation at C4 | Baseline |
| 3-Fluoro, 4-Methoxy | F: Inductive withdrawal; OMe: Resonance donation | O-demethylation at C4 | Activity may vary |
| 4-Fluoro | F: Inductive withdrawal | Blocked C4 metabolism | Potential increase in metabolic stability |
| 2-Fluoro, 3-Methoxy | F: Inductive withdrawal; OMe: Inductive withdrawal | O-demethylation at C3 | Likely decrease in activity |
| 2-Fluoro, 4-Difluoroethyl | F: Inductive withdrawal; OCF₂CH₃: Inductive withdrawal | Enhanced metabolic stability | Potential increase in duration of action |
Correlation between Structural Modifications and Molecular Interactions
Structural changes to the this compound scaffold directly translate to altered molecular interactions with its biological target. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, dictate the compound's binding affinity and efficacy.
The pyrrolidine nitrogen, being a basic center, can act as a hydrogen bond acceptor or participate in ionic interactions when protonated. Substituents on this nitrogen can modulate its basicity and introduce new interaction points. nih.gov
The 2-fluoro-4-methoxyphenyl group is critical for establishing specific binding modes. The aromatic ring itself typically engages in hydrophobic or π-stacking interactions within the target's binding pocket. The fluorine atom, with its high electronegativity, is a weak hydrogen bond acceptor and can participate in favorable electrostatic and multipolar interactions with the protein backbone. benthamscience.comresearchgate.net Its presence can also enhance the lipophilicity of the molecule, strengthening hydrophobic interactions. researchgate.net The methoxy group's oxygen atom can also serve as a hydrogen bond acceptor. nih.gov The interplay between the electron-withdrawing fluorine and the electron-donating methoxy group fine-tunes the electronic character of the phenyl ring, influencing its ability to form favorable interactions. wikipedia.orgstackexchange.com For instance, in cannabinoid analogs, substituting a hydroxyl group with fluorine was detrimental to binding, highlighting the importance of the hydroxyl's ability to both donate and accept hydrogen bonds, whereas fluorine can only accept them. nih.gov
Elucidation of Key Pharmacophoric Elements
A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for biological activity. nih.govnih.gov For derivatives of this compound, a general pharmacophore can be proposed based on the SAR principles discussed.
The key pharmacophoric features likely include:
A Hydrogen Bond Acceptor/Basic Center: The pyrrolidine nitrogen is a crucial feature, capable of forming hydrogen bonds or ionic interactions. nih.gov
A Hydrophobic Aromatic Feature: The substituted phenyl ring provides a large, hydrophobic surface for van der Waals and π-stacking interactions. wikipedia.org
A Hydrogen Bond Acceptor (Aromatic): The fluorine atom serves as a key hydrogen bond acceptor. benthamscience.comresearchgate.net Its position is critical for optimal interaction.
A Hydrogen Bond Acceptor (Aromatic): The oxygen of the para-methoxy group provides another hydrogen bond accepting point. nih.gov
Defined Stereochemistry: The stereocenter at C-2 of the pyrrolidine ring, and any other introduced chiral centers, are critical for defining the correct three-dimensional orientation of the pharmacophoric elements to fit the receptor binding site. nih.gov
The combination and spatial orientation of these features are what determine the molecule's ability to bind effectively to its target.
Steric and Electronic Effects on Biological Activity
The biological activity of this compound derivatives is ultimately governed by the steric and electronic properties of their constituent atoms and functional groups.
Electronic Effects:
Fluorine: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. tandfonline.com This can lower the pKa of nearby amines, affecting their ionization state at physiological pH, and can polarize C-H bonds, making them less susceptible to metabolic oxidation. researchgate.net
Methoxy Group: This group has competing electronic effects. It is inductively electron-withdrawing due to the oxygen's electronegativity but is a strong resonance electron-donator when in the para (or ortho) position. stackexchange.com This resonance effect typically dominates, increasing electron density in the ring and influencing its reactivity and binding properties. stackexchange.comnih.gov
Steric Effects:
Fluorine: With a van der Waals radius similar to that of a hydrogen atom, fluorine substitution generally introduces minimal steric perturbation. tandfonline.com This allows it to replace hydrogen at metabolically vulnerable sites without significantly disrupting the molecule's fit in a binding pocket. benthamscience.com
Pyrrolidine Substituents: The size and shape of substituents on the pyrrolidine ring are critical. Bulky groups can be either beneficial, by filling a large hydrophobic pocket, or detrimental, by causing steric clashes with the target protein. nih.gov The non-planar, puckered nature of the pyrrolidine ring itself is a key steric feature that allows for a better three-dimensional exploration of the binding site compared to a flat aromatic ring. nih.gov
Computational Chemistry and in Silico Modeling of 2 2 Fluoro 4 Methoxyphenyl Pyrrolidine
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the structural basis of protein-ligand interactions and for virtual screening of compound libraries.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability
Molecular dynamics simulations provide insights into the dynamic behavior of a ligand-protein complex over time. These simulations can reveal the stability of the predicted binding pose from molecular docking and explore different conformations of the ligand within the binding site. There are currently no published MD simulation studies for 2-(2-Fluoro-4-methoxyphenyl)pyrrolidine . Such a study would be valuable to assess the flexibility of the pyrrolidine (B122466) ring and the rotation of the phenyl group, and how these motions affect the stability of the interactions with the target protein.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations can provide information on properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. This information is useful for understanding the molecule's intrinsic reactivity and its potential for intermolecular interactions. No DFT studies specifically on This compound have been found. A DFT analysis could, for example, elucidate how the electron-withdrawing fluorine atom and the electron-donating methoxy (B1213986) group influence the electronic properties of the phenyl ring and the molecule as a whole.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. To perform a QSAR study, a dataset of structurally related compounds with experimentally determined activities is required. As there are no published studies on the biological activity of a series of compounds including This compound , no QSAR models have been developed for it.
Virtual Screening and Lead Optimization Strategies
Virtual screening involves the use of computational methods to screen large libraries of compounds to identify those that are most likely to bind to a drug target. If a validated target for This compound were known, this compound could be used as a query or a starting point for virtual screening to find other potential inhibitors. Subsequently, lead optimization strategies, guided by computational tools, would be employed to modify the structure of the initial hits to improve their potency, selectivity, and pharmacokinetic properties. These strategies remain theoretical for this compound due to the absence of a known biological target and associated activity data.
In Vitro Pharmacological Investigations and Target Engagement
Assessment of Enzyme Inhibition Capabilities (e.g., DHFR, DNA Gyrase, DPP-4)
No studies were identified that specifically investigated the inhibitory activity of 2-(2-Fluoro-4-methoxyphenyl)pyrrolidine against Dihydrofolate Reductase (DHFR), DNA Gyrase, or Dipeptidyl Peptidase-4 (DPP-4). While the pyrrolidine (B122466) scaffold is present in some enzyme inhibitors, no data is available for this particular compound.
Receptor Modulation Studies (e.g., mGluR3, MC4)
There is no available research detailing the modulation of metabotropic glutamate (B1630785) receptor 3 (mGluR3) or melanocortin 4 receptor (MC4) by this compound.
Exploration of Antiproliferative Activity against Specific Cell Lines (in vitro)
No studies have been published that evaluate the antiproliferative effects of this compound on any specific cancer cell lines.
Anthelmintic Activity Studies (in vitro)
There is no available data on the in vitro anthelmintic activity of this compound.
Evaluation of Anti-Inflammatory Effects (in vitro)
No in vitro studies assessing the anti-inflammatory effects of this compound have been found in the public domain.
Mechanistic Insights into Biological Action at the Molecular Level
Due to the absence of primary research on the biological activities of this compound, there are no mechanistic insights into its molecular action available.
Future Research Directions and Translational Opportunities
Development of Advanced Synthetic Methodologies
The exploration of the full therapeutic potential of 2-(2-Fluoro-4-methoxyphenyl)pyrrolidine and its analogs is contingent on the development of efficient and stereoselective synthetic routes. While classical methods for the synthesis of 2-arylpyrrolidines exist, future research should focus on more advanced and versatile methodologies. bath.ac.uk Late-stage functionalization, for example, would be highly valuable for creating a diverse library of derivatives for structure-activity relationship (SAR) studies. bath.ac.uk
Key areas for development include:
Asymmetric Synthesis: Developing robust methods to selectively synthesize either the (R)- or (S)-enantiomer of this compound is crucial, as different enantiomers of a chiral drug often exhibit distinct pharmacological activities and safety profiles.
Catalytic C-H Activation: Exploring transition-metal catalyzed C-H activation of the pyrrolidine (B122466) or the aromatic ring would enable the introduction of new functional groups at various positions, facilitating the rapid generation of analogs.
Flow Chemistry: The implementation of continuous flow synthesis could offer advantages in terms of safety, scalability, and reproducibility for the production of this compound and its derivatives.
Integration of Structural Biology and Computational Design
To accelerate the drug discovery process, the integration of structural biology and computational design will be indispensable. By understanding how this compound interacts with its biological targets at a molecular level, researchers can make more informed decisions in the design of next-generation analogs.
Future efforts in this area should include:
X-ray Crystallography and NMR Spectroscopy: Determining the three-dimensional structure of this compound in complex with its target proteins will provide invaluable insights into the key binding interactions.
Molecular Docking and Dynamics Simulations: Computational studies can predict the binding modes and affinities of virtual derivatives, helping to prioritize the synthesis of the most promising candidates. nih.gov These simulations can also provide a deeper understanding of how the fluoro and methoxy (B1213986) substituents contribute to target engagement.
Exploration of Novel Therapeutic Targets and Biological Pathways
The 2-arylpyrrolidine scaffold is present in a variety of compounds with diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties. nih.govresearchgate.netresearchgate.net The specific substitution pattern of this compound suggests that it may interact with a range of biological targets.
Potential therapeutic areas and targets to be investigated include:
Central Nervous System (CNS) Disorders: The pyrrolidine moiety is a common feature in drugs targeting CNS receptors and transporters. The potential of this compound as a modulator of neurotransmitter systems, such as being a triple reuptake inhibitor for serotonin, norepinephrine, and dopamine, warrants investigation for the treatment of depression and other neuropsychiatric disorders. google.com
Oncology: Given that many kinase inhibitors and other anticancer agents feature heterocyclic scaffolds, evaluating the antiproliferative activity of this compound against various cancer cell lines could uncover novel therapeutic opportunities.
Infectious Diseases: The antiviral potential of 2-arylpyrrolidines has been documented, suggesting that this compound could be screened for activity against a panel of viruses. nih.gov
Design of Next-Generation Derivatives with Tuned Properties
Building upon the initial biological findings, the design and synthesis of next-generation derivatives will be a critical step toward developing a clinical candidate. The goal of these efforts will be to optimize the potency, selectivity, and pharmacokinetic profile of the lead compound.
Strategies for derivative design include:
Modification of the Pyrrolidine Ring: Introduction of substituents on the nitrogen atom or at other positions on the pyrrolidine ring can modulate the compound's physicochemical properties and target interactions.
Bioisosteric Replacement: The methoxy group or the fluorine atom could be replaced with other functional groups to fine-tune the electronic and steric properties of the molecule and explore new interactions with the target.
Hybrid Molecule Design: Conjugating this compound with other pharmacophores could lead to the development of hybrid molecules with dual or synergistic activities.
Application in Chemical Biology as Research Probes
Beyond its direct therapeutic potential, this compound and its derivatives can serve as valuable research tools in chemical biology. These molecules can be used to probe the function of specific biological pathways and to identify new drug targets.
Potential applications as chemical probes include:
Affinity-Based Probes: The development of biotinylated or fluorescently labeled versions of this compound would enable the identification and isolation of its binding partners in complex biological systems.
Positron Emission Tomography (PET) Ligands: The incorporation of a fluorine-18 (B77423) radioisotope would allow for the development of PET ligands for in vivo imaging of its target proteins in the brain or other organs. This could aid in understanding disease pathology and in the development of diagnostic agents. ucla.edu
Q & A
Q. What are the recommended safety precautions for handling 2-(2-Fluoro-4-methoxyphenyl)pyrrolidine in laboratory settings?
- Methodological Answer: Use nitrile or neoprene gloves compliant with EN374 standards to prevent skin contact. Respiratory protection is critical: employ NIOSH-certified P95 respirators for low-level exposures or CEN-approved ABE1P3D respirators for higher concentrations. Work in a fume hood to minimize inhalation risks. Store the compound in a cool, dry environment, segregated from incompatible substances like strong oxidizers . Toxicity data are limited, so treat it as a high-risk material requiring institutional safety protocols .
Q. How should researchers address gaps in toxicity and ecological impact data for this compound?
- Methodological Answer: Conduct preliminary toxicity assays (e.g., in vitro cytotoxicity studies on human cell lines) to establish baseline safety profiles. For ecological assessments, extrapolate from structurally similar fluorinated pyrrolidines, prioritizing biodegradability tests (e.g., OECD 301F) and soil mobility studies. Document uncertainties and apply precautionary principles in waste disposal, such as segregating lab waste and collaborating with certified hazardous waste handlers .
Q. What are the key steps for synthesizing this compound at a laboratory scale?
- Methodological Answer: Begin with a nucleophilic substitution reaction between 2-fluoro-4-methoxybenzene and a pyrrolidine precursor under anhydrous conditions. Use dichloromethane as a solvent and sodium hydroxide as a base. Monitor reaction progress via TLC or HPLC. Purify the crude product using column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm purity (>98%) via NMR and mass spectrometry .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodological Answer: Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers in key reaction steps. Use software like Gaussian or ORCA to simulate solvent effects and catalyst interactions. Validate predictions with high-throughput screening of temperature, solvent polarity, and base strength. Integrate machine learning (e.g., ICReDD’s feedback loop) to prioritize experimental conditions, reducing trial-and-error cycles .
Q. What strategies resolve contradictions in spectroscopic data during structural characterization?
- Methodological Answer: Cross-validate NMR chemical shifts with computational predictions (e.g., ACD/Labs or ChemDraw). For ambiguous signals, employ 2D techniques (COSY, HSQC) to resolve coupling patterns. If crystallinity permits, perform X-ray diffraction to confirm stereochemistry (e.g., as in related fluorophenylpyridine structures ). Discrepancies between experimental and theoretical data may indicate conformational flexibility—address this via variable-temperature NMR .
Q. How can researchers assess the environmental persistence of this compound given limited data?
- Methodological Answer: Use quantitative structure-activity relationship (QSAR) models to predict biodegradation pathways and bioaccumulation potential. Conduct photostability studies under simulated sunlight (λ = 290–400 nm) to estimate atmospheric half-life. For soil mobility, perform batch sorption experiments using OECD Guideline 106, comparing results with analogs like 2-methyl-4-phenylpyrrolidine .
Q. What experimental designs mitigate risks when scaling up synthesis from milligrams to grams?
- Methodological Answer: Implement calorimetry (e.g., RC1e reactor system) to monitor exothermicity and prevent thermal runaway. Optimize solvent selection for safer workup: replace dichloromethane with ethyl acetate or cyclopentyl methyl ether. Use continuous-flow reactors to enhance heat/mass transfer and reduce hazardous intermediate accumulation. Validate scalability with DoE (Design of Experiments) to identify critical process parameters .
Q. How do steric and electronic effects of the 2-fluoro-4-methoxy substituent influence the compound’s reactivity?
- Methodological Answer: The electron-withdrawing fluoro group increases electrophilicity at the pyrrolidine nitrogen, facilitating nucleophilic reactions. The para-methoxy group donates electrons via resonance, stabilizing intermediates in aromatic substitution. Investigate these effects via Hammett plots or kinetic isotope studies. Compare with analogs like 3-(4-methoxyphenyl)pyrrolidine to isolate substituent contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
